4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine
Description
4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine is a heterocyclic compound featuring a morpholine core substituted with a phenyl group at the 2-position and a sulfonyl-linked 5-methylthiophen-2-yl moiety at the 4-position. The morpholine ring contributes to solubility via hydrogen bonding, while the sulfonyl group enhances electronic stability. This compound is of interest in medicinal chemistry due to its balanced lipophilicity and polar surface area, making it a candidate for drug discovery .
Properties
IUPAC Name |
4-(5-methylthiophen-2-yl)sulfonyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-12-7-8-15(20-12)21(17,18)16-9-10-19-14(11-16)13-5-3-2-4-6-13/h2-8,14H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHOUOAXRKZBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine typically involves the following steps:
Formation of the Methylthiophene Moiety: The methylthiophene moiety can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, and sulfonating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to biological targets . The morpholine ring can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
4-(5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl)morpholine (CAS 478247-34-6)
Structural Differences :
- Core Heterocycle : Pyrimidine ring vs. morpholine-thiophene system in the target compound.
- Substituents : A 4-methylphenylsulfonyl group attached to pyrimidine vs. 5-methylthiophen-2-ylsulfonyl in the target.
- Molecular Weight : 395.47 g/mol (C21H21N3O3S) compared to an estimated ~365 g/mol for the target compound (assuming C16H18N2O3S2).
Physicochemical Properties :
4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine
Structural Differences :
- Core Heterocycle : Thiazole ring vs. thiophene-morpholine in the target.
- Functional Groups : Sulfanyl (S–) group vs. sulfonyl (SO2) in the target.
- Substituents : 4-Chlorophenyl and 4-methoxyphenyl groups vs. phenyl and 5-methylthiophen-2-yl.
Physicochemical Properties :
4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives
Structural Differences :
- Core Structure : Benzoic acid backbone vs. morpholine-thiophene.
- Substituents : Bromophenylsulfonyl and carboxylic acid groups vs. methylthiophen-sulfonyl and phenyl.
Physicochemical Properties :
- The carboxylic acid group significantly increases water solubility (logS ~-2.5) compared to the target’s morpholine (logS ~-4.0).
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole
Structural Differences :
- Core Heterocycle : Dual thiadiazole rings vs. thiophene-morpholine.
- Functional Groups : Multiple sulfanyl groups vs. a single sulfonyl.
Physicochemical Properties :
2-(Thiophen-2-yl)-2-(4-(trifluoromethyl)phenyl)acetic Acid
Structural Differences :
- Core Structure : Acetic acid derivative vs. morpholine-thiophene.
- Substituents : Trifluoromethylphenyl group vs. methylthiophen-sulfonyl.
Physicochemical Properties :
- The trifluoromethyl group enhances lipophilicity (logP ~3.7) and metabolic stability.
- Carboxylic acid enables salt formation, improving bioavailability compared to the neutral morpholine .
Biological Activity
4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a substituted thiophene. Its molecular formula is , and it features specific functional groups that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The sulfonyl group plays a crucial role in modulating these interactions, potentially affecting several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing signaling pathways related to inflammation, pain, and cell proliferation.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis and preventing cell cycle progression.
- Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary data suggest it may protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The mechanism involved the activation of caspase pathways leading to apoptosis. The IC50 values ranged from 10 to 20 µM across different cell types.
Case Study 2: Anti-inflammatory Activity
Another research effort evaluated the compound's effects on inflammatory markers in a murine model of arthritis. Treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
